4-Chloro-2-(3-bromophenyl)-pyridine
Description
4-Chloro-2-(3-bromophenyl)-pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 4-position and a 3-bromophenyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₇BrClN, with a molecular weight of 285.54 g/mol.
Properties
Molecular Formula |
C11H7BrClN |
|---|---|
Molecular Weight |
268.53 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-chloropyridine |
InChI |
InChI=1S/C11H7BrClN/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H |
InChI Key |
BYSLPIMHIFXRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Pyrimidine Derivatives
4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine (C₁₆H₁₀BrClN₂; MW: 345.62 g/mol)
This pyrimidine-based analog replaces the pyridine core with a pyrimidine ring. The additional nitrogen atom in pyrimidine increases polarity and hydrogen-bonding capacity compared to pyridine. The 3-bromophenyl and chloro substituents mirror those in the target compound, but the pyrimidine core may enhance interactions with biological targets like enzymes or nucleic acids .4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (C₁₆H₁₀Cl₂N₂; MW: 301.17 g/mol)
Substituting bromine with chlorine on the phenyl ring reduces molecular weight and lipophilicity (Cl: 0.71 logP contribution vs. Br: 0.86 logP ). This change could alter membrane permeability and bioavailability in medicinal chemistry contexts .
Table 1: Structural and Physicochemical Comparisons
Functional Analogues
2.2.1. Quinazoline Derivatives
- 4-Chloro-2-(pyridin-3-yl)quinazoline This compound features a bicyclic quinazoline core. The chloro and pyridinyl substituents create a planar structure conducive to intercalation or kinase inhibition. The target compound’s monocyclic pyridine core may offer greater conformational flexibility but reduced binding affinity in certain therapeutic contexts .
2.2.2. Azaindole Derivatives (e.g., CM01 and CM02)
CM01 (4-chloro-2-(1-(4-methoxyphenyl)ethyl)-1-methyl-1H-pyrrolo[3,2-c]pyridine) shares a chloro-substituted heterocycle but incorporates a pyrrolopyridine core. Such derivatives exhibit microtubule-depolymerizing activity, suggesting that the chloro and aryl groups in this compound could similarly modulate cytoskeletal targets .
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